molecular formula C10H23O3PS B077867 DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE CAS No. 14683-75-1

DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE

Cat. No.: B077867
CAS No.: 14683-75-1
M. Wt: 254.33 g/mol
InChI Key: FUHNJWGKVQRFEE-UHFFFAOYSA-N
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Description

DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to diethyl and hexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE typically involves the reaction of diethyl phosphite with hexyl halides in the presence of a base. One efficient method includes a one-pot reaction where diethyl phosphite is mixed with triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is favored for its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and higher efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and nucleophiles like thiols are commonly used.

Major Products

    Oxidation: The major product is O,O-Diethyl S-hexyl phosphate.

    Substitution: Depending on the nucleophile, various substituted phosphorothioates can be formed.

Scientific Research Applications

DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by phosphorylating the serine residue in the active site of the enzyme, leading to the accumulation of acetylcholine and subsequent disruption of nerve impulses . This mechanism is similar to other organophosphorus compounds used as pesticides.

Comparison with Similar Compounds

Similar Compounds

  • O,O-Diethyl S-phenyl phosphorothioate
  • O,O-Diethyl S-(p-nitrophenyl) phosphorothioate
  • O,O-Diethyl thiophosphate

Uniqueness

DIETHOXY-HEXAN-2-YLOXY-SULFANYLIDENE-PHOSPHORANE is unique due to its hexyl group, which imparts distinct physicochemical properties compared to other phosphorothioates. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other phosphorothioates may not be as effective .

Properties

CAS No.

14683-75-1

Molecular Formula

C10H23O3PS

Molecular Weight

254.33 g/mol

IUPAC Name

diethoxy-hexan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23O3PS/c1-5-8-9-10(4)13-14(15,11-6-2)12-7-3/h10H,5-9H2,1-4H3

InChI Key

FUHNJWGKVQRFEE-UHFFFAOYSA-N

SMILES

CCCCC(C)OP(=S)(OCC)OCC

Canonical SMILES

CCCCC(C)OP(=S)(OCC)OCC

Synonyms

diethoxy-hexan-2-yloxy-sulfanylidene-phosphorane

Origin of Product

United States

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